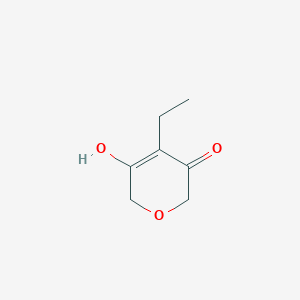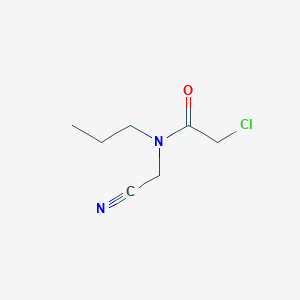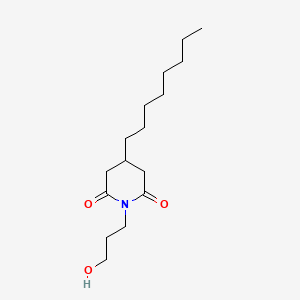
1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidine ring substituted with a hydroxypropyl group at the 1-position and an octyl group at the 4-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using a suitable hydroxypropylating agent.
Introduction of the Octyl Group: The octyl group can be introduced through an alkylation reaction using an octyl halide or similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups in the piperidine ring can be reduced to form alcohols.
Substitution: The hydroxypropyl and octyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and appropriate bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while reduction of the carbonyl groups can yield alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The hydroxypropyl and octyl groups can influence the compound’s binding affinity and specificity for these targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione can be compared with other similar compounds, such as:
1-(3-Hydroxypropyl)-4-methylpiperidine-2,6-dione: This compound has a methyl group instead of an octyl group, which can affect its chemical properties and reactivity.
1-(3-Hydroxypropyl)-4-ethylpiperidine-2,6-dione: The presence of an ethyl group instead of an octyl group can lead to differences in solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
61515-81-9 |
|---|---|
Molekularformel |
C16H29NO3 |
Molekulargewicht |
283.41 g/mol |
IUPAC-Name |
1-(3-hydroxypropyl)-4-octylpiperidine-2,6-dione |
InChI |
InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-9-14-12-15(19)17(10-8-11-18)16(20)13-14/h14,18H,2-13H2,1H3 |
InChI-Schlüssel |
BTMXENYBXQQHRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1CC(=O)N(C(=O)C1)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


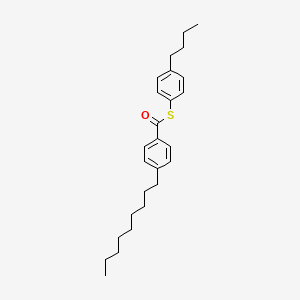

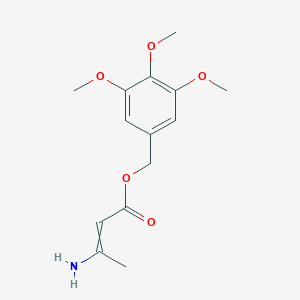
![Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane](/img/structure/B14584158.png)

![Tetrazolo[1,5-a]quinoxaline-4-carboxamide](/img/structure/B14584166.png)
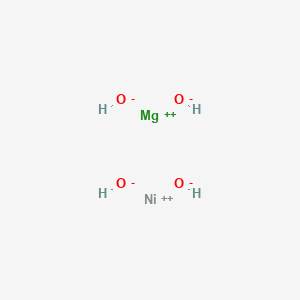
![10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane](/img/structure/B14584171.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide](/img/structure/B14584176.png)

